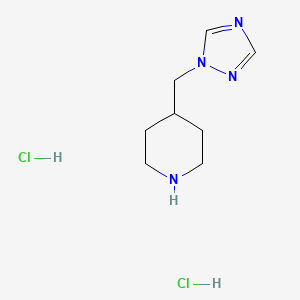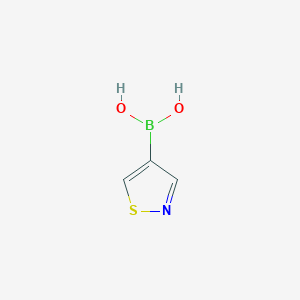
Isothiazol-4-ylboronsäure
Übersicht
Beschreibung
Isothiazol-4-ylboronic acid is a boronic acid derivative containing an isothiazole ring This compound is of significant interest in organic chemistry due to its unique structure, which combines the properties of boronic acids and isothiazoles Boronic acids are known for their versatility in forming carbon-carbon bonds, while isothiazoles are recognized for their biological activity
Wissenschaftliche Forschungsanwendungen
Isothiazol-4-ylboronic acid has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Isothiazol-4-ylboronic acid, like other boronic acids, is often used in Suzuki-Miyaura cross-coupling reactions . . It’s worth noting that thiazoles, a class of compounds that include isothiazol, have been found in many biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs .
Mode of Action
Boronic acids, in general, are known to interact with their targets through covalent bonding, forming stable tetracoordinate boronate complexes . This interaction can result in changes to the target molecule, potentially altering its function or activity.
Biochemical Pathways
Thiazoles, a class of compounds that include isothiazol, are known to be involved in various biological activities, such as antimicrobial, antifungal, and antineoplastic actions . These activities suggest that thiazoles may interact with multiple biochemical pathways, although the specifics would depend on the exact compound and its targets.
Pharmacokinetics
Thiazoles, a class of compounds that include isothiazol, are known to have diverse biological activities, suggesting they may have favorable adme properties .
Result of Action
Thiazoles, a class of compounds that include isothiazol, have been found in many biologically active compounds, suggesting they may have a range of effects at the molecular and cellular level .
Action Environment
It’s worth noting that the stability and reactivity of boronic acids, in general, can be influenced by factors such as ph and temperature .
Biochemische Analyse
Biochemical Properties
Isothiazol-4-ylboronic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. . This interaction is crucial for the compound’s antimicrobial and anticancer activities. Additionally, isothiazol-4-ylboronic acid can form complexes with metal ions, which can further influence its biochemical properties and interactions .
Cellular Effects
Isothiazol-4-ylboronic acid has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, isothiazoles have been reported to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling pathways . This inhibition can lead to changes in gene expression and alterations in cellular metabolism, ultimately affecting cell growth and proliferation .
Molecular Mechanism
The molecular mechanism of isothiazol-4-ylboronic acid involves its interaction with biomolecules at the molecular level. It can bind to specific sites on enzymes, leading to enzyme inhibition or activation. For instance, isothiazoles have been shown to inhibit the activity of aldose reductase, an enzyme involved in the polyol pathway of glucose metabolism . This inhibition can result in changes in gene expression and alterations in cellular processes. Additionally, isothiazol-4-ylboronic acid can form covalent bonds with nucleophilic sites on proteins, further influencing its molecular mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of isothiazol-4-ylboronic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that isothiazoles can undergo degradation under certain conditions, leading to the formation of degradation products that may have different biological activities . Additionally, long-term exposure to isothiazol-4-ylboronic acid can result in changes in cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of isothiazol-4-ylboronic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antimicrobial and anticancer activities . At high doses, it can cause toxic or adverse effects, including cytotoxicity and organ damage . Threshold effects have been observed in studies, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity .
Metabolic Pathways
Isothiazol-4-ylboronic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, isothiazoles have been reported to inhibit the activity of certain enzymes involved in the metabolism of glucose and other carbohydrates . This inhibition can lead to changes in metabolic flux and alterations in metabolite levels, ultimately affecting cellular metabolism .
Transport and Distribution
The transport and distribution of isothiazol-4-ylboronic acid within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, isothiazol-4-ylboronic acid can accumulate in specific tissues, leading to localized effects on cellular function . The distribution of the compound within the body can also influence its overall biological activity and toxicity .
Subcellular Localization
The subcellular localization of isothiazol-4-ylboronic acid is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, isothiazoles have been reported to localize to the mitochondria, where they can influence mitochondrial function and energy metabolism . The subcellular localization of isothiazol-4-ylboronic acid can also affect its interactions with other biomolecules and its overall biological activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of isothiazol-4-ylboronic acid typically involves the reaction of isothiazole derivatives with boronic acid reagents. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of isothiazol-4-ylboronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the recovery and recycling of boronic acid reagents can help mitigate costs and improve sustainability .
Analyse Chemischer Reaktionen
Types of Reactions: Isothiazol-4-ylboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The isothiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used under mild conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of isothiazol-4-ylboronic acid can yield boronic esters, while substitution reactions can introduce various functional groups onto the isothiazole ring .
Vergleich Mit ähnlichen Verbindungen
- Phenylboronic Acid
- Thiazole Derivatives
- Isoxazol-4-ylboronic Acid
Eigenschaften
IUPAC Name |
1,2-thiazol-4-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BNO2S/c6-4(7)3-1-5-8-2-3/h1-2,6-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMWRYHURUDXLLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CSN=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl 2,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B1404871.png)
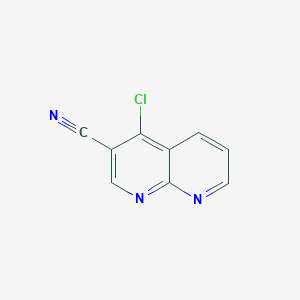
![Methyl 4-chlorothieno[3,2-D]pyrimidine-7-carboxylate](/img/structure/B1404873.png)
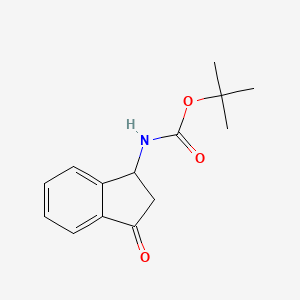
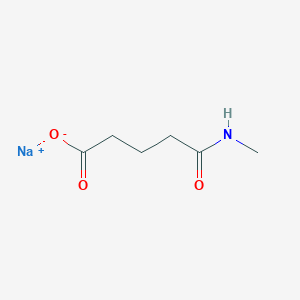
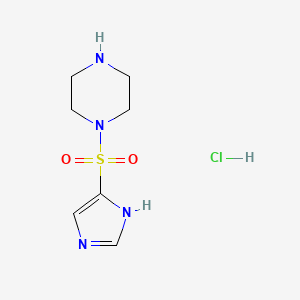
![N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine](/img/structure/B1404878.png)
![3-ethyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine dihydrochloride](/img/structure/B1404881.png)
![4-[(2-Furylmethyl)sulfonyl]piperidine hydrochloride](/img/structure/B1404882.png)
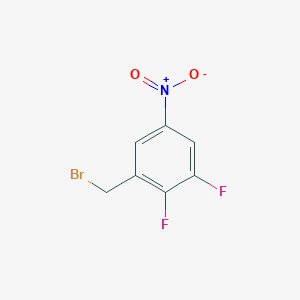

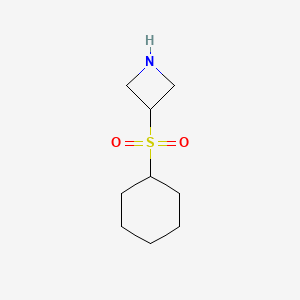
![4-(chloromethyl)-N-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1404889.png)
